2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic compound with the molecular formula C6H9N3O2. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines has also been demonstrated as an effective method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: For oxidative cyclization, reagents such as iodine and copper(II) salts are commonly used.
Reducing agents: Various reducing agents can be employed to achieve reduction reactions.
Catalysts: Catalysts such as Cu(II) and Ni(II) are used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cyclization of β-enaminones results in the formation of pyrrolin-4-ones .
Scientific Research Applications
2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide include:
Pyrrole-3-carboxylic acid derivatives: These compounds share a similar pyrrole ring structure and have comparable chemical properties.
Pyrrolin-4-ones: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. This makes the compound valuable for various research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-5-imino-1-methyl-2H-pyrrole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-2-3(10)4(5(9)7)6(8)11/h7,10H,2H2,1H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSXGCNBVHEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=C(C1=N)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.